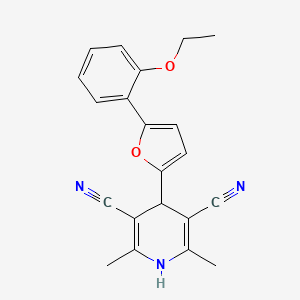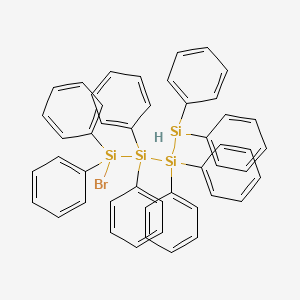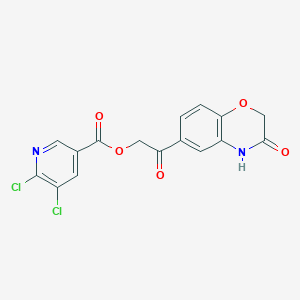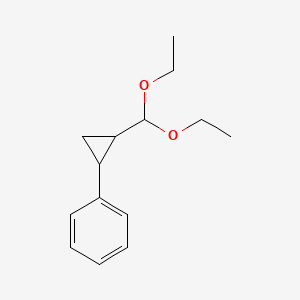![molecular formula C24H26O8 B11948659 [4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate CAS No. 31818-66-3](/img/structure/B11948659.png)
[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL is a complex organic compound with the molecular formula C24H26O8. It is a derivative of D-mannitol, a sugar alcohol, and features multiple protective groups, including benzoyl and isopropylidene groups. This compound is often used in organic synthesis and research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannitol are protected using benzoyl chloride in the presence of a base such as triethylamine. This step ensures selective protection of specific hydroxyl groups.
Formation of Isopropylidene Acetal: The protected D-mannitol is then treated with acetone and an acid catalyst to form the isopropylidene acetal, protecting the 3,4-hydroxyl groups.
Methylene Bridge Formation: The final step involves the formation of a methylene bridge between the 2,5-hydroxyl groups using formaldehyde and an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the parent D-mannitol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzoyl and isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield D-mannitol, while oxidation could produce various oxidized derivatives.
科学的研究の応用
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for other specialized compounds.
作用機序
The mechanism of action of 1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL involves its ability to protect specific hydroxyl groups in D-mannitol, allowing selective reactions to occur at other sites. This selective protection is crucial in multi-step organic synthesis, enabling the formation of complex molecules with high precision.
類似化合物との比較
Similar Compounds
3,5-DI-O-BENZOYL-1,2-O-ISOPROPYLIDENE-α-D-RIBOSE: Similar in structure but derived from ribose instead of mannitol.
1,25,6-DI-O-ISOPROPYLIDENE-myo-INOSITOL: Another compound with isopropylidene protective groups but derived from inositol.
Uniqueness
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL is unique due to its specific combination of protective groups and its derivation from D-mannitol. This combination allows for selective reactions that are not possible with other similar compounds, making it a valuable tool in organic synthesis and research.
特性
CAS番号 |
31818-66-3 |
|---|---|
分子式 |
C24H26O8 |
分子量 |
442.5 g/mol |
IUPAC名 |
[4-(benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate |
InChI |
InChI=1S/C24H26O8/c1-24(2)31-20-18(13-27-22(25)16-9-5-3-6-10-16)29-15-30-19(21(20)32-24)14-28-23(26)17-11-7-4-8-12-17/h3-12,18-21H,13-15H2,1-2H3 |
InChIキー |
PWLCYBVEONJDMJ-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2C(OCOC(C2O1)COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)

![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)











